2-Methylbenzothiazole-4-carboxaldehyde
Overview
Description
“2-Methylbenzothiazole-4-carboxaldehyde” is a chemical compound with the molecular formula C9H7NOS and a molar mass of 177.22 . It is used in scientific research and exhibits unique properties that make it suitable for various applications, including drug discovery, material synthesis, and organic chemistry investigations.
Synthesis Analysis
The synthesis of 2-methylbenzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, 2-methylbenzothiazole can be synthesized by the Cu-catalyzed, base-free C-S coupling using conventional and microwave heating methods .
Molecular Structure Analysis
The molecular structure of “2-Methylbenzothiazole-4-carboxaldehyde” consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
2-Methylbenzothiazole is a reagent employed in the synthesis of polycarbocyanine and thiacyanine dyes, as well as (arylfuryl)benzothiazoles . It is also used as a sensitizer in the initiation of free radical polymerization .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methylbenzothiazole-4-carboxaldehyde” include a density of 1.320±0.06 g/cm3 and a boiling point of 316.3±15.0 °C .
Scientific Research Applications
1. Synthesis of Organic Compounds
2-Methylbenzothiazole-4-carboxaldehyde is utilized in various organic synthesis processes. Costa and Lochon (1985) demonstrated its use in the α-metalation of 2-methylbenzothiazole, forming an anionic intermediate that reacts with benzaldehyde (Costa & Lochon, 1985). Bazargan et al. (2009) used it in synthesizing new 1,4-dihydropyridine derivatives containing thiazolyl substituents (Bazargan et al., 2009).
2. Plant Growth Activity
Hanselová et al. (2021) explored the effects of benzothiazolium bromides synthesized using 2-methylbenzothiazole on the growth of cucumber and corn seedlings, demonstrating both growth inhibition and stimulation at different concentrations (Hanselová et al., 2021).
3. Biological Activity Studies
Gajdoš et al. (2009) prepared 2-styrylbenzothiazole-N-oxides using 2-methylbenzothiazole-N-oxide and studied their biological activity against various bacterial strains and protozoa (Gajdoš et al., 2009). Ćaleta et al. (2008) synthesized bis-styrylbenzothiazol-3-ium salts from 2-methylbenzothiazole and evaluated their antitumor activities (Ćaleta et al., 2008).
4. Synthesis of Masked Amino Aldehydes
Tverdokhlebov et al. (2007) prepared various pyrrole derivatives serving as synthetic equivalents of 2-aminopyrrole-3-carboxaldehydes, using 2-methylbenzothiazole (Tverdokhlebov et al., 2007).
5. Synthesis of Novel Optical Materials
Jingji (2015) conducted a study on the synthesis of 1-(pyrene-1-yl)-2-(benzothiazole-2-yl)ethylene using 2-methylbenzothiazole, proposing its potential as a nonlinear optical material due to its large π-conjugation system (Jingji, 2015).
6. NHC-Catalyzed Ring Expansion
Wang et al. (2009) reported the use of 2-methylbenzothiazole in the NHC-catalyzed ring expansion of oxacycloalkane-2-carboxaldehydes, offering a versatile synthesis method for various lactones (Wang et al., 2009).
Safety And Hazards
Future Directions
2-Methylbenzothiazole derivatives have been proposed as new photoinitiators of polymerization of 2-ethyl-(2-hydroxymethyl)-1,3-propanediol triacrylate under argon laser exposure . These compounds exhibit a strong absorption around 520 nm and are very efficient in initiating radical photopolymerization of triacrylate . This suggests potential future applications in the field of polymer synthesis.
properties
IUPAC Name |
2-methyl-1,3-benzothiazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c1-6-10-9-7(5-11)3-2-4-8(9)12-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STUWJEOURRVHTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbenzo[d]thiazole-4-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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